![molecular formula C23H25N5O5 B2519813 7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-27-3](/img/structure/B2519813.png)

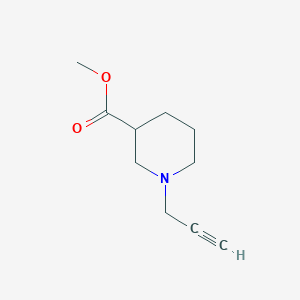

7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

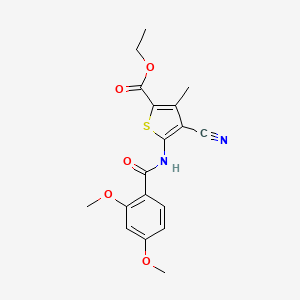

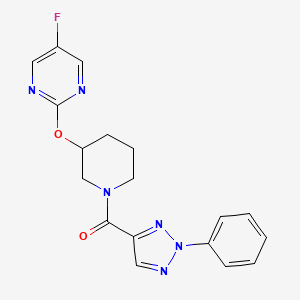

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is characterized by a five-membered triazole ring fused with a six-membered pyrimidine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Aplicaciones Científicas De Investigación

- Biological Activities : 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine exhibits diverse biological activities. It acts as an RORγt inverse agonist , which is relevant for autoimmune diseases and cancer immunotherapy. Additionally, it interacts with PHD-1 , JAK1 , and JAK2 , making it a potential target for drug development .

- Cardiovascular Disorders : Researchers explore its use in treating cardiovascular diseases, given its unique structure and potential therapeutic effects .

- Type 2 Diabetes : Investigations consider its role in managing type 2 diabetes .

- Hyperproliferative Disorders : The compound’s anti-proliferative properties are relevant for cancer research .

- Beyond medicinal applications, 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine finds utility in material sciences. Researchers explore its use in designing novel materials .

- A recent study established a catalyst-free, additive-free, and eco-friendly method for synthesizing this compound under microwave conditions. The tandem reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields. This methodology demonstrates broad substrate scope and late-stage functionalization potential .

- The compound serves as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors , which have antimalarial activity .

- Researchers utilize it as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles .

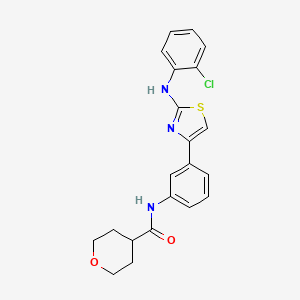

Medicinal Chemistry and Drug Development

Material Sciences

Microwave-Mediated Synthesis

Dihydroorotate Dehydrogenase Inhibitors

Vilsmeier Reaction

HIV TAR RNA Binding Studies

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . Additionally, the compound has been shown to induce apoptosis within cells , further contributing to its anti-proliferative effects.

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that the compound could potentially be effective in the treatment of certain types of cancer.

Propiedades

IUPAC Name |

7-(2-methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-8-6-7-9-15(14)30-2)28-23(25-12)26-22(27-28)13-10-16(31-3)20(33-5)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKFAEPQHWDZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=CC=C4OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)

![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)

![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)

![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)

![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)

![2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2519752.png)

![3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2519753.png)